molecular formula C13H15N B3382297 4-Phenylcyclohexane-1-carbonitrile CAS No. 32274-07-0

4-Phenylcyclohexane-1-carbonitrile

Cat. No.: B3382297
CAS No.: 32274-07-0
M. Wt: 185.26 g/mol
InChI Key: ZBTVTAHVQRAIMW-UHFFFAOYSA-N
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Description

4-Phenylcyclohexane-1-carbonitrile is a nitrile-substituted cyclohexane derivative with a phenyl group at the 4-position. Its molecular formula is C₁₃H₁₃N, and it serves as a critical intermediate in organic synthesis, particularly in the preparation of spirocyclic compounds and pharmaceuticals.

Properties

IUPAC Name

4-phenylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTVTAHVQRAIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Phenylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-phenylcyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, applications, and safety profiles of 4-Phenylcyclohexane-1-carbonitrile and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Applications Synthesis Method Safety Profile (GHS)
This compound C₁₃H₁₃N Phenyl at C4, nitrile at C1 Spirocyclic drug intermediates Strecker reaction Not explicitly reported
4-Oxo-1-phenylcyclohexane-1-carbonitrile C₁₃H₁₃NO Phenyl at C4, nitrile and ketone at C1 Corrosion inhibitors Unspecified H302, H315, H319, H335
1-(4-Bromophenyl)cyclohexane-1-carbonitrile C₁₃H₁₂BrN 4-Bromophenyl at C1 Research chemical Unspecified Similar to nitriles
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ Piperidine ring at C1 Biochemical research Unspecified ≥95% purity, stable
4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile C₁₁H₁₁N₃O Pyrimidinyl at C1, ketone at C4 Pharmaceutical intermediate Unspecified Not reported

Key Findings

Halogenated derivatives (e.g., 1-(4-bromophenyl)...) exhibit altered electronic properties, making them suitable for cross-coupling reactions in medicinal chemistry .

Pharmacological Potential: Derivatives like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (synthesized from this compound) show promise as CNS agents due to their rigid spirocyclic structures . Pyrimidinyl-substituted analogs (e.g., 4-Oxo-1-(pyrimidin-5-yl)...) are explored for kinase inhibition, leveraging the heterocycle's affinity for ATP-binding pockets .

Safety Considerations: Compounds with ketone and nitrile groups (e.g., 4-oxo-1-phenylcyclohexane-1-carbonitrile) pose higher toxicity risks (oral toxicity Category 4, skin/eye irritation) compared to non-ketone analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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